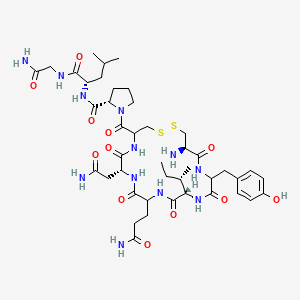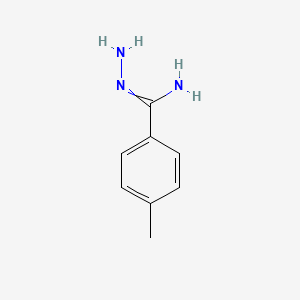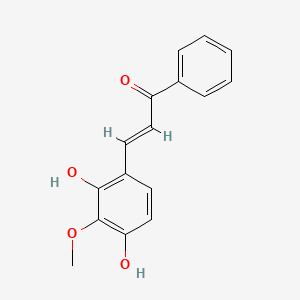
2,4-Dihydroxy-3-methoxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxy-3-methoxychalcone is a chalcone derivative, a type of natural compound belonging to the flavonoid family. Chalcones are characterized by their open-chain flavonoid structure, which includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-dihydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an ethanol solution. The reaction mixture is typically stirred at room temperature for several hours, followed by acidification to obtain the chalcone product .
Industrial Production Methods
Industrial production of chalcones, including this compound, often employs heterogeneous catalysts to enhance reaction efficiency. Catalysts such as potassium carbonate, basic alumina (Al₂O₃), and amino-grafted zeolite are used under ultrasound irradiation to achieve higher yields and purity .
化学反応の分析
Types of Reactions
2,4-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can yield dihydrochalcones or flavanones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides and dihydrochalcones.
Reduction: Dihydrochalcones and flavanones.
Substitution: Halogenated and nitrated chalcone derivatives.
科学的研究の応用
2,4-Dihydroxy-3-methoxychalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various flavonoid derivatives and heterocyclic compounds.
Biology: Studied for its role in plant defense mechanisms and as a potential bioactive compound in agricultural applications.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of natural pesticides and herbicides due to its bioactive properties
作用機序
The mechanism of action of 2,4-Dihydroxy-3-methoxychalcone involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
Antimicrobial Activity: It inhibits the synthesis of bacterial cell walls and disrupts membrane integrity.
Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines and inhibits the activity of cyclooxygenase (COX) enzymes
類似化合物との比較
Similar Compounds
- 2’,4’-Dihydroxy-4-methoxychalcone
- 2’,3-Dihydroxy-4-methoxychalcone
- 4,2’-Dihydroxy-4’-methoxychalcone
Uniqueness
2,4-Dihydroxy-3-methoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher degree of antioxidant and anticancer activities, making it a valuable compound for further research and development .
特性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
(E)-3-(2,4-dihydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-14(18)10-8-12(15(16)19)7-9-13(17)11-5-3-2-4-6-11/h2-10,18-19H,1H3/b9-7+ |
InChIキー |
NUJWXDJYMPFKHZ-VQHVLOKHSA-N |
異性体SMILES |
COC1=C(C=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2)O |
正規SMILES |
COC1=C(C=CC(=C1O)C=CC(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)

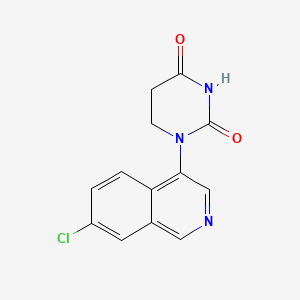
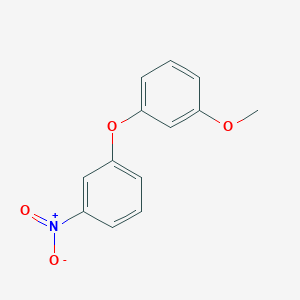
![5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
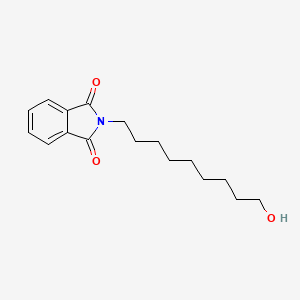
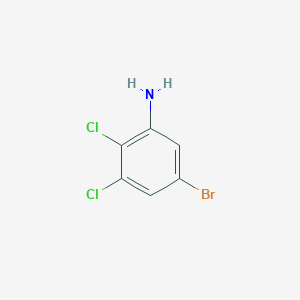
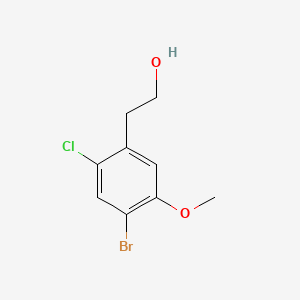
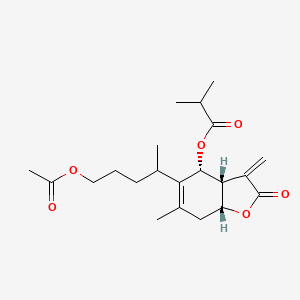
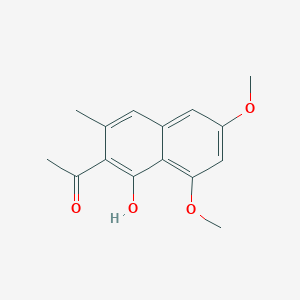
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
